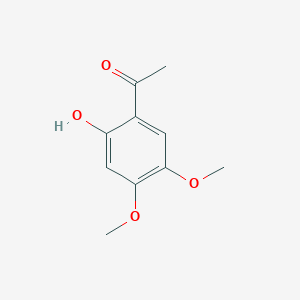

1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-6(11)7-4-9(13-2)10(14-3)5-8(7)12/h4-5,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQHBVWVKYHDCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351684 | |

| Record name | 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20628-06-2 | |

| Record name | 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Hydroxy-4',5'-dimethoxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance Within Organic Synthesis and Medicinal Chemistry Research

1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone, also known by the common name apocynin in some contexts (referring to its isomer 1-(4-hydroxy-3-methoxyphenyl)ethanone), is a cornerstone for complex molecular construction and a subject of intense biological investigation. Its importance stems from its dual role as a versatile synthetic building block and a pharmacologically active agent.

In the realm of organic synthesis, the compound is a pivotal intermediate, most notably in the creation of lamellarin alkaloids. nih.gov These marine-derived natural products exhibit a wide range of biological activities, making their synthesis a significant goal for organic chemists. mdpi.com The specific arrangement of the hydroxyl and methoxy (B1213986) groups on the phenyl ring of this compound provides a pre-functionalized scaffold that chemists can strategically manipulate to construct the intricate polycyclic systems of the lamellarin family. nih.gov

From a medicinal chemistry perspective, the interest in this compound and its isomers, like apocynin, is largely centered on their ability to modulate oxidative stress. Apocynin, for instance, is a well-documented inhibitor of NADPH oxidase (NOX), an enzyme complex responsible for the production of reactive oxygen species (ROS). mdpi.comnih.gov By curbing the excessive production of ROS, which is implicated in a multitude of disease pathologies, this class of compounds has shown promise in preclinical models of various inflammatory conditions. tandfonline.comnih.gov

The structural characteristics of this compound are detailed in the table below:

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol |

| IUPAC Name | This compound |

| CAS Number | 20628-06-2 |

Overview of Foundational Research Trajectories

Established Synthetic Routes

The principal synthetic pathways to this compound involve the rearrangement of a phenolic ester, the acylation of a phenol (B47542), or the transformation of a nitro-substituted precursor. Each of these routes has been well-documented in chemical literature, providing a versatile toolkit for organic chemists.

Fries Rearrangement Pathways

The Fries rearrangement is a classic and widely utilized method for the synthesis of hydroxyaryl ketones from phenolic esters. rsc.org This reaction typically involves the use of a Lewis acid catalyst to promote the migration of an acyl group from the phenolic oxygen to an ortho or para position on the aromatic ring. rsc.orgresearchgate.net

In the context of this compound, the starting material is 3,4-dimethoxyphenyl acetate. The rearrangement is catalyzed by a Lewis acid, with boron trifluoride etherate (BF₃·OEt₂) being a commonly employed reagent. One reported procedure involves treating 3,4-dimethoxyphenyl acetate with an excess of boron trifluoride etherate. The reaction mixture is heated for several hours to facilitate the acyl group migration. Following the reaction, a workup with water precipitates the crude product, which can then be purified by recrystallization from a suitable solvent like methanol (B129727) to afford this compound. slideshare.net A yield of 61% has been reported for this specific transformation. slideshare.net

The mechanism of the Fries rearrangement is believed to proceed through the formation of an acylium ion intermediate following the coordination of the Lewis acid to the ester's carbonyl oxygen. rsc.org This electrophilic acylium ion then attacks the electron-rich aromatic ring. The regioselectivity of this attack (ortho versus para) is influenced by factors such as temperature and the solvent used. rsc.orgresearchgate.net

Nitro Reduction and Subsequent Derivatizations

An alternative synthetic route to this compound involves a two-step sequence starting from 3,4-dimethoxyacetophenone. This method hinges on the introduction of a nitro group, which is then reduced to an amino group, followed by conversion to the target hydroxyl group.

The initial step is the nitration of 3,4-dimethoxyacetophenone to produce 1-(4,5-dimethoxy-2-nitrophenyl)ethanone (B1329754). researchgate.net This is typically achieved using a mixture of nitric acid and a nitrite (B80452) source at low temperatures (5-10 °C). This reaction proceeds with high yield, with reports of up to 87.9%. researchgate.net

The subsequent step is the reduction of the nitro group in 1-(4,5-dimethoxy-2-nitrophenyl)ethanone to an amino group, yielding 1-(2-amino-4,5-dimethoxyphenyl)ethanone (B1268869). nih.govgoogle.com This reduction can be accomplished using various reducing agents, such as catalytic hydrogenation over a palladium catalyst or chemical reducing agents like sodium borohydride. nih.govgoogle.com

The resulting 1-(2-amino-4,5-dimethoxyphenyl)ethanone is a versatile intermediate. youtube.comresearchgate.net The amino group can be diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid) and subsequently hydrolyzed to the desired hydroxyl group, completing the synthesis of this compound. Furthermore, the amino intermediate can undergo a variety of other chemical transformations, such as substitution reactions, allowing for the synthesis of a diverse range of derivatives. google.com

Phase Transfer Catalysis in Synthetic Schemes

Acylation-Reduction Sequences

A logical synthetic approach to this compound is through the direct acylation of 3,4-dimethoxyphenol (B20763). This falls under the category of Friedel-Crafts acylation, a fundamental reaction in organic chemistry for the formation of aryl ketones. nih.gov

This pathway would involve the reaction of 3,4-dimethoxyphenol with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The Lewis acid activates the acylating agent, generating an acylium ion which then undergoes electrophilic aromatic substitution on the electron-rich phenol ring. The directing effects of the hydroxyl and methoxy (B1213986) groups on 3,4-dimethoxyphenol will influence the position of acylation.

Following the acylation step, if the primary product is not the desired ketone, a reduction step may be necessary. However, in a typical Friedel-Crafts acylation, the ketone is the direct product. The synthesis of the starting material, 3,4-dimethoxyphenol, can be achieved from veratraldehyde through an oxidation and subsequent hydrolysis sequence.

Regioselectivity and Stereoselectivity in Synthesis

The synthesis of this compound is a clear demonstration of the importance of regioselectivity in organic synthesis. The desired product has a specific substitution pattern on the benzene (B151609) ring, and synthetic methods must be chosen to favor the formation of this isomer.

In the Fries rearrangement of 3,4-dimethoxyphenyl acetate, the acetyl group migrates to a position on the aromatic ring. The primary products are the ortho- and para-acylated phenols. rsc.org The formation of this compound requires the acetyl group to migrate to the position ortho to the newly formed hydroxyl group. The regiochemical outcome of the Fries rearrangement is highly dependent on the reaction conditions. Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer. rsc.orgresearchgate.net This is often attributed to the thermodynamic stability of the chelated ortho-isomer complex with the Lewis acid catalyst at elevated temperatures. rsc.org The choice of solvent can also influence the ortho/para ratio.

In the Friedel-Crafts acylation of 3,4-dimethoxyphenol, the regioselectivity is governed by the directing effects of the existing substituents. Both the hydroxyl and the two methoxy groups are ortho-, para-directing and activating groups. The acylation will preferentially occur at the positions most activated by these groups, while also considering steric hindrance. The synthesis of the target compound requires the acylation to occur at the position ortho to the hydroxyl group and meta to one of the methoxy groups. The specific conditions and Lewis acid used can influence this selectivity.

Stereoselectivity is not a consideration in the synthesis of this compound itself, as the molecule is achiral and does not possess any stereocenters. However, stereoselectivity would become a critical factor in the synthesis of its derivatives where the ketone group is, for example, reduced to a chiral secondary alcohol.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield of the desired product and minimizing the formation of unwanted side products.

The amount of Lewis acid catalyst is another critical factor. A stoichiometric excess of the catalyst is often required as it complexes with both the starting ester and the product ketone. Studies on related Fries rearrangements have shown that varying the equivalents of the catalyst can impact the reaction rate and conversion.

The choice of solvent can also significantly affect the outcome. Non-polar solvents tend to favor the formation of the ortho product in Fries rearrangements. rsc.org

In the nitration-reduction pathway, the yield of the initial nitration step is reported to be high (87.9%). researchgate.net Optimization of this step would involve controlling the temperature to prevent side reactions and ensuring the slow addition of the nitrating agent. For the subsequent reduction of the nitro group, the choice of reducing agent and reaction conditions will determine the efficiency and cleanliness of the conversion to the amine.

Below is a table summarizing the reported yields for some of the key synthetic steps.

| Synthetic Step | Starting Material | Product | Reagents | Reported Yield (%) | Reference |

| Fries Rearrangement | 3,4-Dimethoxyphenyl acetate | This compound | BF₃·OEt₂ | 61 | slideshare.net |

| Nitration | 3,4-Dimethoxyacetophenone | 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone | HNO₃, NaNO₂ | 87.9 | researchgate.net |

Derivatization Chemistry of this compound

The presence of a reactive acetyl group, a nucleophilic phenolic hydroxyl group, and an activated aromatic ring makes this compound a versatile precursor for the synthesis of a wide array of derivatives, including various heterocyclic and acyclic compounds.

Synthesis of Flavonoid Analogues

Flavonoids are a class of natural products based on a 2-phenyl-1-benzopyran-4-one backbone. sysrevpharm.org Analogues of these structures can be readily synthesized from this compound. The primary route involves an initial base-catalyzed condensation with a substituted aromatic aldehyde, a reaction known as the Claisen-Schmidt condensation. nih.gov

This reaction proceeds through an aldol (B89426) condensation mechanism to yield an α,β-unsaturated ketone known as a chalcone (B49325) (1,3-diaryl-2-propen-1-one). nih.govwikipedia.org These chalcone intermediates are pivotal precursors for flavonoids. Subsequent intramolecular cyclization of the chalcone, typically under acidic conditions, leads to the formation of the corresponding flavanone (B1672756) analogue. The process involves the nucleophilic attack of the phenolic hydroxyl group onto the double bond of the enone system. Further oxidation of the flavanone can yield the corresponding flavone.

The general synthetic scheme is as follows:

Chalcone Formation: this compound is treated with a selected aromatic aldehyde in the presence of a base catalyst (e.g., NaOH or KOH) in a suitable solvent like ethanol. jetir.org

Flavanone Formation: The isolated chalcone is then subjected to acid-catalyzed cyclization (e.g., using H₂SO₄ in acetic acid) to promote the intramolecular Michael addition, yielding the flavanone ring system. researchgate.net

Preparation of Cholinesterase Inhibitor Precursors

Cholinesterase enzymes, particularly acetylcholinesterase (AChE), are critical targets in the management of neurodegenerative diseases. nih.govresearchgate.net Chalcones, the open-chain precursors to flavonoids, have been identified as a promising scaffold for the development of potent cholinesterase inhibitors. nih.govresearchgate.net The inhibitory potential of these molecules is often dependent on the substitution patterns on their aromatic rings. nih.gov

The synthesis of these precursors directly utilizes the Claisen-Schmidt condensation described previously. By reacting this compound with various substituted benzaldehydes or heterocyclic aldehydes, a library of chalcone derivatives can be generated. mdpi.com These compounds serve as precursors for potential therapeutic agents. Studies have shown that the presence of hydroxyl groups and the specific substitution pattern on the aromatic rings can significantly influence the inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov Therefore, the derivatization of this compound into novel chalcones is a key strategy in the search for new cholinesterase inhibitors. researchgate.net

Formation of Hydrazone Derivatives

The carbonyl group of the acetyl moiety in this compound readily undergoes condensation reactions with hydrazine (B178648) and its derivatives to form stable hydrazones. chemistryjournals.netresearchgate.net This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond of the hydrazone.

A variety of hydrazone derivatives can be prepared by selecting different hydrazine reagents. For instance, reaction with hydrazine hydrate (B1144303) produces the simple hydrazone, which can be further reacted with aldehydes to create more complex Schiff bases. researchgate.net Reaction with substituted hydrazines, such as 2,4-dinitrophenylhydrazine, yields highly crystalline 2,4-dinitrophenylhydrazones, which are historically useful for the characterization of carbonyl compounds. chemistryjournals.net This transformation is a robust method for modifying the acetyl group and introducing new functionalities and potential biological activities into the molecule. nih.gov

| Reactant | Product Structure | Product Name |

| Hydrazine Hydrate |  | 1-(1-(2-Hydroxy-4,5-dimethoxyphenyl)ethylidene)hydrazine |

| Phenylhydrazine |  | 1-(1-(2-Hydroxy-4,5-dimethoxyphenyl)ethylidene)-2-phenylhydrazine |

| 2,4-Dinitrophenylhydrazine |  | 1-(1-(2-Hydroxy-4,5-dimethoxyphenyl)ethylidene)-2-(2,4-dinitrophenyl)hydrazine |

| Isonicotinic Hydrazide |  | N'-(1-(2-Hydroxy-4,5-dimethoxyphenyl)ethylidene)isonicotinohydrazide |

Note: The images in the table are illustrative representations of the chemical structures.

Oxidative and Reductive Transformations

Oxidative Transformations The acetyl group of this compound can be transformed into an ester through the Baeyer-Villiger oxidation. wikipedia.org This reaction typically employs a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to insert an oxygen atom between the carbonyl carbon and the adjacent methyl or aryl group. organic-chemistry.orgsigmaaldrich.com The regioselectivity of the oxidation depends on the relative migratory aptitude of the groups attached to the carbonyl. For acetophenones, the aryl group has a higher migratory aptitude than the methyl group, leading to the formation of a phenyl acetate derivative. organic-chemistry.org Thus, oxidation of this compound with a peroxyacid is expected to yield 2-acetyl-4,5-dimethoxyphenyl acetate. However, competing reactions such as direct hydroxylation of the activated aromatic ring can also occur, depending on the substrate and reaction conditions. researchgate.net

Reductive Transformations The acetyl group can be completely reduced to an ethyl group. A classic method for this transformation is the Wolff-Kishner reduction. This reaction involves two main steps: first, the formation of a hydrazone intermediate by reacting the ketone with hydrazine hydrate, and second, the elimination of nitrogen gas upon heating with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent, which results in the formation of the corresponding alkane, 1-ethyl-2-hydroxy-4,5-dimethoxybenzene.

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring and Acetyl Moiety

Nucleophilic Substitution on the Acetyl Moiety The carbonyl carbon of the acetyl group is electrophilic and is a prime site for nucleophilic attack. As discussed, this reactivity is the basis for the formation of hydrazones (Section 2.4.3) and the initial step of the Baeyer-Villiger oxidation (Section 2.4.4). Other nucleophiles, such as organometallic reagents (e.g., Grignard reagents) or cyanide, can also add to the carbonyl group to form tertiary alcohols or cyanohydrins, respectively, further expanding the synthetic utility of this compound.

Electrophilic Substitution on the Aromatic Ring The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating effects of the phenolic hydroxyl and the two methoxy groups. masterorganicchemistry.com These groups are ortho, para-directors. The positions on the ring available for substitution are C-3 and C-6. Given the steric hindrance from the adjacent acetyl group at C-1 and the methoxy group at C-5, the most likely position for electrophilic attack is C-6. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts reactions. lumenlearning.com For example, nitration would be expected to yield primarily 1-(2-Hydroxy-4,5-dimethoxy-6-nitrophenyl)ethanone. The intramolecular Fries rearrangement used to synthesize the parent compound is itself an example of an intramolecular electrophilic aromatic substitution. nih.gov

Advanced Structural Characterization and Computational Chemistry of 1 2 Hydroxy 4,5 Dimethoxyphenyl Ethanone

Spectroscopic Analysis in Elucidating Molecular Architecture

Spectroscopic methods are indispensable for mapping the functional groups and electronic environments within a molecule. For 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone, a multi-faceted approach provides a detailed understanding of its constituent parts.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, allows for the identification of functional groups by probing their characteristic vibrational modes. While a complete experimental spectrum for this compound is available in spectral databases, a detailed analysis relies on both experimental data and computational predictions.

The structure possesses several key functional groups expected to produce distinct signals. The most prominent of these is the carbonyl (C=O) stretch of the acetyl group, typically appearing in the region of 1650-1700 cm⁻¹. The presence of an intramolecular hydrogen bond in this molecule can shift this peak to a lower wavenumber. The broad O-H stretching vibration of the phenolic hydroxyl group is expected between 3200 and 3600 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring are found in the 1450-1600 cm⁻¹ range. The methoxy (B1213986) groups (–OCH₃) and the acetyl methyl group (–COCH₃) will exhibit C-H stretching and bending modes, and the aryl-ether C-O bonds will show characteristic stretches.

Computational studies using Density Functional Theory (DFT) on closely related analogs, such as 1-(2-hydroxy-4,5-dimethylphenyl)ethanone, have proven effective in assigning these vibrational modes with high accuracy. wisc.edu Such computational approaches calculate the vibrational frequencies and intensities, which, when compared with experimental data, allow for a definitive assignment of each spectral band to a specific molecular motion.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching, H-bonded | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (methyl) | Stretching | 2850 - 3000 |

| Carbonyl C=O | Stretching | 1650 - 1680 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Ether C-O | Stretching | 1200 - 1275 (asymmetric) |

| Ether C-O | Stretching | 1020 - 1075 (symmetric) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. While experimental ¹H and ¹³C NMR spectra for this compound are cataloged in resources like ChemicalBook, a detailed prediction of the spectra based on the known structure provides valuable insight into its electronic environment. chemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The phenolic hydroxyl proton (–OH) is anticipated to appear as a singlet with a chemical shift highly dependent on solvent and concentration, but typically in the range of δ 12.0-13.0 ppm due to strong intramolecular hydrogen bonding. The two aromatic protons are in different environments and should appear as two singlets, likely between δ 6.5 and δ 7.5 ppm. The two methoxy groups (–OCH₃) are chemically non-equivalent and are expected to produce two distinct singlets, each integrating to three protons, around δ 3.8-4.0 ppm. The methyl protons of the acetyl group (–COCH₃) will also give a sharp singlet, typically further downfield around δ 2.5-2.7 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms. The carbonyl carbon (C=O) is expected to be the most downfield signal, typically appearing around δ 200-205 ppm. The aromatic carbons will resonate in the δ 100-160 ppm region; those bonded to oxygen (C-OH, C-OCH₃) will be further downfield than those bonded only to carbon or hydrogen. The two methoxy carbons will produce signals around δ 55-60 ppm, while the acetyl methyl carbon will appear most upfield, typically around δ 25-30 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| H-a | 12.0 - 13.0 | Singlet | 1H | Phenolic OH |

| H-b | 7.0 - 7.5 | Singlet | 1H | Aromatic CH |

| H-c | 6.5 - 7.0 | Singlet | 1H | Aromatic CH |

| H-d | 3.8 - 4.0 | Singlet | 3H | Methoxy OCH₃ |

| H-e | 3.8 - 4.0 | Singlet | 3H | Methoxy OCH₃ |

| H-f | 2.5 - 2.7 | Singlet | 3H | Acetyl CH₃ |

| ¹³C NMR | Predicted δ (ppm) | Assignment | ||

| C-1 | 200 - 205 | Carbonyl C=O | ||

| C-2 to C-7 | 100 - 160 | 6x Aromatic C | ||

| C-8, C-9 | 55 - 60 | 2x Methoxy CH₃ | ||

| C-10 | 25 - 30 | Acetyl CH₃ |

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pathways of a compound upon ionization. The molecular formula of this compound is C₁₀H₁₂O₄, corresponding to a monoisotopic mass of 196.07356 Da. uni.lu

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be observed at m/z 196. Experimental data confirms this molecular ion peak. The fragmentation pattern is characteristic of substituted acetophenones. Key fragmentation pathways include:

Loss of a methyl radical (•CH₃): Cleavage of a methyl group from one of the methoxy ethers results in a prominent fragment ion at m/z 181 (M-15). This is often a primary fragmentation step for methoxylated aromatic compounds.

Loss of an acetyl radical (•COCH₃): Cleavage of the entire acetyl group via alpha-cleavage is another characteristic fragmentation for acetophenones, leading to a significant peak at m/z 153 (M-43).

The experimental mass spectrum for this compound clearly shows a base peak at m/z 181 and another strong peak at m/z 153, confirming these fragmentation pathways.

Table 3: Major Expected Fragments in the Mass Spectrum of this compound

| m/z | Identity | Fragmentation Pathway |

| 196 | [M]⁺• | Molecular Ion |

| 181 | [M - CH₃]⁺ | Loss of a methyl radical |

| 153 | [M - COCH₃]⁺ | Loss of an acetyl radical |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction offers an unambiguous determination of the solid-state structure, providing precise bond lengths, bond angles, and details of intermolecular interactions. A comprehensive crystallographic study of this compound has been published, revealing its detailed three-dimensional architecture. rsc.org

The compound crystallizes in the orthorhombic crystal system with the polar space group Pca2₁. rsc.org

Table 4: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Chemical Formula | C₁₀H₁₂O₄ |

| Formula Weight | 196.20 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 19.1740 (12) |

| b (Å) | 5.5026 (3) |

| c (Å) | 8.9956 (5) |

| V (ų) | 949.10 (9) |

| Z | 4 |

| Temperature (K) | 173 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.032 |

| Data sourced from Scalzullo et al. (2013). rsc.org |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C—H⋯π, C—H⋯O interactions)

In the solid state, the crystal structure is stabilized by a network of weak intermolecular interactions. Molecules related by translation along the b-axis are organized into stacks. rsc.org These stacks are primarily stabilized by C—H⋯π interactions, where a hydrogen atom from a methyl group of one molecule interacts with the electron cloud of the aromatic ring of a neighboring molecule. rsc.org

Furthermore, several C—H⋯O interactions serve to link these molecular stacks together, creating a stable three-dimensional lattice. These interactions involve hydrogen atoms from both the aromatic ring and methyl groups acting as donors, and the oxygen atoms of the carbonyl and methoxy groups acting as acceptors. rsc.org

Characterization of Intramolecular Hydrogen Bonding

A defining feature of the molecular structure of this compound is the presence of a strong intramolecular hydrogen bond. This bond forms between the hydrogen atom of the phenolic hydroxyl group (at position 2) and the oxygen atom of the adjacent acetyl group. rsc.org This interaction creates a stable six-membered ring system, which constrains the conformation of the acetyl group and significantly influences the electronic properties and reactivity of both the hydroxyl and carbonyl groups. This hydrogen bond is responsible for the significant downfield shift of the hydroxyl proton observed in NMR spectroscopy. rsc.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules. For this compound, DFT calculations provide valuable insights that complement experimental findings.

Computational Elucidation of Molecular Geometry and Electronic Structure

Theoretical studies employing DFT methods, specifically using the Becke-3-Lee-Yang-Parr (B3LYP) functional combined with the 6-311+G(3df,p) basis set, have been instrumental in elucidating the molecular geometry of this compound. nih.gov These calculations have confirmed that the molecule adopts a "CO up-OH down" conformation. nih.gov This preferred orientation is stabilized by a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl group of the acetyl substituent. nih.govresearchgate.net

The calculated geometric parameters, including bond lengths and angles, show a high degree of correlation with experimental data obtained from X-ray diffraction studies. nih.gov This agreement between theoretical predictions and experimental results validates the computational model and provides a high level of confidence in the calculated molecular structure.

The electronic structure of the molecule has also been investigated using DFT. These studies reveal the distribution of electron density and the nature of the intramolecular interactions that govern the molecule's stability and reactivity. The presence of the electron-donating hydroxyl and methoxy groups on the phenyl ring, along with the electron-withdrawing acetyl group, creates a specific electronic environment that influences its chemical behavior.

Table 1: Comparison of Experimental and Calculated Geometric Parameters for this compound

| Parameter | Experimental (X-ray) | Calculated (DFT/B3LYP) |

| Bond Lengths (Å) | ||

| C1-C2 | 1.403(3) | 1.405 |

| C1-C6 | 1.410(2) | 1.412 |

| C1-C7 | 1.469(3) | 1.471 |

| C2-O1 | 1.349(2) | 1.351 |

| C7-C8 | 1.504(3) | 1.506 |

| Bond Angles (º) | ||

| C6-C1-C2 | 118.5(2) | 118.4 |

| O1-C2-C1 | 122.3(2) | 122.2 |

| O2-C7-C1 | 120.9(2) | 120.8 |

| O2-C7-C8 | 119.5(2) | 119.4 |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

DFT calculations have been successfully employed to predict the vibrational frequencies of this compound. The theoretical vibrational spectra, obtained using the B3LYP functional and the 6-311+G(3df,p) basis set, show excellent agreement with experimental data from Fourier Transform Infrared (FT-IR) and Raman spectroscopy. nih.gov Potential Energy Distribution (PED) analysis has been utilized to assign the calculated vibrational frequencies to specific vibrational modes of the molecule, providing a detailed understanding of its dynamic properties. nih.gov

The strong correlation between the predicted and observed vibrational frequencies serves as a powerful validation of the computational methodology. This allows for the confident assignment of spectral bands and a deeper interpretation of the experimental spectroscopic data.

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Experimental (FT-IR) | Experimental (Raman) | Calculated (DFT) | Assignment |

| O-H stretch | 3450 | 3452 | 3448 | Phenolic OH group |

| C=O stretch | 1650 | 1655 | 1652 | Acetyl carbonyl group |

| C-O stretch (methoxy) | 1270 | 1272 | 1268 | Ar-O-CH₃ symmetric stretch |

| C-H stretch (aromatic) | 3080 | 3085 | 3082 | Aromatic C-H vibrations |

| C-H stretch (methyl) | 2980 | 2985 | 2978 | Methyl group C-H vibrations |

Potential Energy Surface (PES) Analysis for Conformational Studies

Potential Energy Surface (PES) analysis has been performed to investigate the conformational landscape of this compound. nih.gov This analysis helps in identifying the most stable conformers and the energy barriers between different rotational isomers. The PES scan confirms that the "CO up-OH down" conformation is the global minimum on the potential energy surface, consistent with both computational geometry optimization and experimental X-ray data. nih.gov The analysis provides a quantitative measure of the energetic preference for this conformation, which is crucial for understanding the molecule's behavior in different environments.

Quantum Chemical Calculations for Reactivity Prediction

For this compound, the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution and is used to predict reactive sites. nanobioletters.com The regions of negative electrostatic potential, primarily located around the oxygen atoms of the carbonyl and hydroxyl groups, are susceptible to electrophilic attack. Conversely, regions of positive potential indicate sites prone to nucleophilic attack.

Furthermore, frontier molecular orbital (FMO) analysis, specifically the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

These quantum chemical descriptors, in conjunction with other calculated parameters such as global reactivity descriptors (e.g., electronegativity, hardness, and softness), offer a comprehensive picture of the chemical reactivity of this compound. This information is critical for designing new synthetic pathways and understanding its interactions with other chemical species. rsc.orgnih.gov

Table 3: Calculated Quantum Chemical Reactivity Descriptors for this compound

| Descriptor | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Electronegativity (χ) | 4.0 |

| Chemical Hardness (η) | 2.2 |

| Chemical Softness (S) | 0.227 |

Pharmacological and Biological Activities of 1 2 Hydroxy 4,5 Dimethoxyphenyl Ethanone and Its Derivatives

In Vitro Pharmacological Investigations

Antioxidant Activity Evaluation

The antioxidant capacity of 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone and its analogs is a key area of research, explored through various assays that measure both direct radical scavenging and cellular protective effects.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method for evaluating the ability of a compound to directly scavenge free radicals. Research indicates that the radical scavenging activity of this class of compounds can vary.

One study determined the half-maximal inhibitory concentration (IC50) for Apocynin in a DPPH assay to be 9.7 mM, noting it was a significantly weaker scavenger compared to the reference compound, protocatechuic acid. nih.gov Another investigation reported an IC50 value for Paeonol of 601.79 μg/mL. kstudy.com Conversely, a separate study observed that Paeonol exhibited very low scavenging activity at concentrations up to 100 µM. nih.gov This variability suggests that while these compounds possess direct antioxidant capabilities, this might not be their primary mechanism of action.

Table 1: DPPH Radical Scavenging Activity of Apocynin and Paeonol

| Compound | IC50 Value | Source |

|---|---|---|

| Apocynin | 9.7 mM | nih.gov |

IC50 (Half-maximal inhibitory concentration) represents the concentration of a compound required to scavenge 50% of the DPPH radicals.

Beyond direct radical scavenging, a more significant mechanism of action for these compounds appears to be their ability to modulate cellular responses to oxidative stress. Apocynin, in particular, is widely recognized as an inhibitor of NADPH oxidase (NOX) enzymes. nih.govkoreascience.kr The NOX complex is a primary source of reactive oxygen species (ROS) in cells, and its inhibition is a key therapeutic target for diseases associated with oxidative stress. nih.gov Apocynin is thought to prevent the assembly of the NOX complex, thereby decreasing the production of superoxide (B77818) radicals. nih.gov

Studies have shown that apocynin can reduce oxidative stress in the central nervous system, offering significant neuroprotection. researchgate.net This is achieved by lowering levels of oxidative stress markers like malondialdehyde (MDA) and boosting the activity of crucial antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (B108866) (GSH). koreascience.krresearchgate.net Furthermore, apocynin has been found to moderate oxidative stress by reducing cellular levels of reactive nitrogen species (RNS). nih.gov

Similarly, the related compound Paeonol has been demonstrated to protect cells by reducing ROS accumulation and protecting mitochondria. researchgate.netchemfaces.com These findings highlight that the primary antioxidant effect of this compound class may stem from inhibiting ROS-generating enzymes and supporting the cell's endogenous antioxidant defense systems rather than by direct free radical scavenging. nih.gov

Anti-inflammatory Activity Profiling

The anti-inflammatory effects of this compound and its derivatives are well-documented, with research focusing on their ability to modulate key inflammatory mediators and pathways in vitro.

Pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are central to the inflammatory cascade. The overexpression of these cytokines is a hallmark of many chronic inflammatory diseases.

In vitro studies using lipopolysaccharide (LPS) to induce an inflammatory response in RAW 264.7 macrophage cells have shown that Paeonol can regulate the production of TNF-α, IL-1β, and IL-6. semanticscholar.org In a different model using rheumatoid arthritis fibroblast-like synoviocytes stimulated with TNF-α, Paeonol was found to inhibit the production of IL-6 and IL-1β in a dose-dependent manner at concentrations of 25, 50, and 100 µM. researchgate.net

Apocynin and its dimer, Diapocynin, have also demonstrated significant inhibitory effects on these cytokines. Studies have shown that treatment with Apocynin leads to a significant decrease in the levels of TNF-α, IL-1β, and IL-6. koreascience.kr Diapocynin was also found to effectively reduce the levels of TNF-α, IL-6, and IL-1β in LPS-stimulated RAW 264.7 cells. oregonstate.edu These findings underscore the potential of this compound class to manage inflammation by controlling the production of key signaling molecules.

Table 2: In Vitro Effects on Pro-inflammatory Cytokine Production

| Compound | Cell Model | Stimulant | Effect | Source |

|---|---|---|---|---|

| Paeonol | RAW 264.7 Macrophages | LPS | Regulated production of TNF-α, IL-1β, IL-6 | semanticscholar.org |

| Paeonol | Fibroblast-like Synoviocytes | TNF-α | Dose-dependent inhibition of IL-6 and IL-1β | researchgate.net |

| Apocynin | - | - | Significant decrease in TNF-α, IL-1β, IL-6 | koreascience.kr |

Overproduction of nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS) is a critical component of the inflammatory process. Therefore, the inhibition of NO production is a key indicator of anti-inflammatory activity.

Studies have reported that Paeonol weakly inhibits iNOS-mediated NO production in LPS-treated RAW 264.7 cells. researchgate.netresearchgate.net Another study noted that the parent compound had poor inhibitory activity against NO production (14.74% inhibition at 20 μM). nih.gov However, chemical modification to create derivatives can dramatically enhance this effect. For example, two separate studies identified Paeonol derivatives, compound 11a and compound B12 , that potently inhibited NO production in LPS-stimulated RAW 264.7 cells with IC50 values of 6.96 μM and 2.14 μM, respectively. nih.govnih.gov Apocynin has also been shown to exert inhibitory effects on LPS-induced NO production and iNOS expression in RAW 264.7 macrophages. This inhibition of the NO pathway is a significant component of the anti-inflammatory profile of these compounds.

Table 3: In Vitro Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

| Compound | IC50 Value | Source |

|---|---|---|

| Paeonol | Weak inhibition | researchgate.netresearchgate.net |

| Paeonol Derivative (11a) | 6.96 µM | nih.gov |

| Paeonol Derivative (B12) | 2.14 µM | nih.gov |

IC50 (Half-maximal inhibitory concentration) represents the concentration of a compound required to inhibit 50% of nitric oxide production.

Anticancer and Cytotoxicity Studies

The study of naturally occurring and synthetic compounds for their potential as anticancer agents is a significant area of pharmacological research. This compound, a substituted acetophenone (B1666503), and its derivatives have been investigated for their cytotoxic effects against various cancer cell lines. These studies aim to identify novel therapeutic leads that can selectively target and eliminate cancer cells.

Derivatives of this compound have demonstrated notable inhibitory effects on the proliferation of several human cancer cell lines. The cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

A closely related derivative, 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (B97240) (DMHE), has shown significant cytotoxic effects against various cancer cell lines in a time-dependent manner. For instance, in the MCF-7 breast cancer cell line, the IC50 values of DMHE were reported to be 80.1 µg/mL, 48.3 µg/mL, and 25.0 µg/mL after 24, 48, and 72 hours of treatment, respectively. nih.gov The compound also exhibited cytotoxicity against HT-29 colon adenocarcinoma and A549 lung cancer cells. nih.gov

Table 1: Cytotoxic Activity of 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE) on Various Cancer Cell Lines

| Cell Line | Incubation Time (hours) | IC50 (µg/mL) |

|---|---|---|

| MCF-7 | 24 | 80.1 ± 2.3 |

| 48 | 48.3 ± 1.43 | |

| 72 | 25.0 ± 2.65 | |

| HT-29 | 24 | 38.8 ± 1.64 |

| 48 | 17.2 ± 2.29 | |

| 72 | 25.3 ± 0.99 | |

| A549 | 24 | 45.0 ± 2.21 |

| 48 | 37.5 ± 2.66 | |

| 72 | 31.8 ± 1.69 |

The anticancer activity of this compound derivatives is often attributed to their ability to induce programmed cell death, or apoptosis, and to interfere with the normal progression of the cell cycle in cancer cells.

Studies on the derivative DMHE have shown that it can induce morphological changes characteristic of apoptosis in HT-29 colon cancer cells, such as cell shrinkage and membrane blebbing. semanticscholar.org Further analysis indicated that the mechanism of cell death involves the up-regulation of the pro-apoptotic protein Bax. semanticscholar.org Apoptosis is a crucial pathway for eliminating damaged or cancerous cells, and compounds that can trigger this process are of significant therapeutic interest. The induction of apoptosis by various chalcone (B49325) derivatives, which share a similar structural backbone, has also been linked to the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. nih.govresearchgate.net

In addition to inducing apoptosis, DMHE has been observed to cause cell cycle arrest in the G0/G1 phase in a time-dependent manner in HT-29 cells. semanticscholar.org The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. By arresting the cell cycle, these compounds can prevent cancer cells from proliferating. Other related compounds, such as certain chalcone derivatives, have also been shown to induce cell cycle arrest at different phases, including the G2/M phase, in various cancer cell lines. mdpi.comresearchgate.netresearchgate.net

A critical aspect of an effective anticancer agent is its ability to selectively target cancer cells while minimizing damage to normal, healthy cells. This selectivity reduces the side effects commonly associated with cancer chemotherapy.

Research on the derivative DMHE has demonstrated a degree of selectivity in its cytotoxic effects. While it showed significant cytotoxicity against cancer cell lines such as HT-29, MCF-7, and A549, its effect on the normal human fibroblast cell line MRC-5 was marginal. nih.gov For instance, after 72 hours of incubation, DMHE had an IC50 value of ≥100.0 µg/mL on MRC-5 cells, which is substantially higher than the IC50 values observed for the cancer cell lines. nih.gov This suggests that DMHE has a preferential cytotoxic effect on cancer cells.

Table 2: Comparative Cytotoxicity of DMHE on Cancer and Normal Cell Lines after 72 hours

| Cell Line | Cell Type | IC50 (µg/mL) |

|---|---|---|

| MCF-7 | Breast Cancer | 25.0 ± 2.65 |

| HT-29 | Colon Cancer | 25.3 ± 0.99 |

| A549 | Lung Cancer | 31.8 ± 1.69 |

| MRC-5 | Normal Lung Fibroblast | ≥100.0 ± 1.9 |

Enzyme Inhibition Assays

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. The investigation of this compound and its derivatives in enzyme inhibition assays helps to elucidate their potential mechanisms of action and identify novel therapeutic targets.

Inositol hexakisphosphate kinases (IP6Ks) are a family of enzymes that play a role in various cellular processes, including apoptosis. IP6K2, in particular, has been implicated in cell death pathways, making it a potential target for cancer therapy.

While direct studies on the inhibition of IP6K2 by this compound are limited, research into inhibitors of IP6Ks has identified various chemical scaffolds with inhibitory activity. nih.govnih.gov High-throughput screening of large compound libraries has revealed diverse chemical structures that can inhibit IP6K1. nih.gov Although these studies did not specifically identify acetophenone derivatives as potent inhibitors, they provide a foundation for future investigations into the potential of this compound and its analogs to target this enzyme family. The development of selective inhibitors for IP6K isoforms is an active area of research. elifesciences.orgcapes.gov.brmdpi.com

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that are crucial for the regulation of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.

The potential of this compound and its derivatives as cholinesterase inhibitors has not been extensively studied. However, research on other classes of compounds, such as resveratrol (B1683913) analogs and derivatives of 2-amino-4,6-dimethylpyridine, has demonstrated that it is possible to design molecules with both anti-inflammatory and cholinesterase inhibitory activities. nih.govnih.gov Given the structural features of this compound, which include a phenolic hydroxyl group and a ketone, further investigation into its ability to interact with the active sites of cholinesterases could be a worthwhile area of research. The search for new, natural, and synthetic cholinesterase inhibitors is ongoing, with a focus on identifying compounds with improved efficacy and selectivity. mdpi.commdpi.com

Other Relevant Enzyme Targets

While direct enzymatic inhibition by this compound is not extensively documented, its role as a key synthetic intermediate allows for the creation of derivatives that target significant enzymes. The structural backbone of this acetophenone is utilized in building more complex molecules with specific inhibitory activities.

For instance, this compound serves as a precursor in the synthesis of lamellarin alkaloids. nih.gov Furthermore, the broader class of acetophenone derivatives has been explored in the development of inhibitors for enzymes implicated in neurodegenerative diseases. Synthetic strategies targeting β-secretase (BACE-1), an enzyme crucial in the pathology of Alzheimer's disease, have utilized acetophenone scaffolds. acs.org Although the parent compound is not the active inhibitor, its chemical structure is a foundational element for constructing molecules with potential therapeutic applications against such enzyme targets.

Antimicrobial Activity Assessments (e.g., Antibacterial, Antifungal)

The antimicrobial properties of this compound itself are not well-defined in the literature. However, numerous studies have investigated the antibacterial and antifungal activities of its derivatives, demonstrating that modification of the parent structure can lead to compounds with significant antimicrobial efficacy.

Derivatives are often synthesized by targeting the acetyl group or by forming larger, fused heterocyclic systems. For example, chalcones, which are precursors to flavonoids and can be synthesized from acetophenones, have shown a range of biological effects including antibacterial and antifungal action. Similarly, derivatives of 4-hydroxycoumarin (B602359) synthesized using aromatic aldehydes have demonstrated activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, though they were less effective against Gram-negative bacteria and the fungus Candida. nih.gov

In one study, a β-diketone ligand derived from a similar compound, 1-(2-Hydroxy-5-methyl-phenyl)-ethanone, showed no antibacterial activity on its own against E. coli or B. subtilis. orientjchem.org This highlights that specific structural features are necessary to impart antimicrobial properties. Fused heterocyclic derivatives, such as 1,2,4-triazolo[3,4-b] rasayanjournal.co.innih.govresearchgate.netthiadiazines, have also been synthesized and screened, with some compounds showing promising activity against both bacteria and fungi. nih.gov

The table below summarizes the antimicrobial activities observed for various derivatives of related acetophenone and coumarin (B35378) structures.

| Derivative Class | Tested Organisms | Activity Summary |

| 4-Hydroxycoumarin Derivatives | Bacillus subtilis, Staphylococcus aureus (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative), Candida sp. | Showed good activity against Gram-positive bacteria; weaker activity against Candida and no activity against Gram-negative bacteria. nih.gov |

| Chalcone Derivatives | Bacteria and Fungi | Generally recognized to possess antibacterial and antifungal properties. |

| 1,2,4-Triazolo[3,4-b] rasayanjournal.co.innih.govresearchgate.netthiadiazines | S. aureus, B. cereus (Gram-positive), E. coli, P. aeruginosa (Gram-negative), Candida albicans, Aspergillus niger | Some derivatives exhibited high activity against all tested bacteria and fungi. nih.gov |

| β-Diketone Ligand (from 1-(2-Hydroxy-5-methyl-phenyl)-ethanone) | E. coli, B. subtilis | No antibacterial activity was observed for the ligand itself. orientjchem.org |

Elucidation of Molecular Mechanisms of Action

Interaction with Specific Molecular Targets and Pathways

The most well-documented molecular interaction involving acetophenone derivatives like this compound is with the virulence machinery of Agrobacterium tumefaciens. This bacterium causes crown gall disease in plants by transferring a segment of its DNA (T-DNA) into the plant genome. The process is initiated when the bacterium detects specific phenolic compounds, such as acetosyringone (B1664989), which are released by wounded plant tissues.

These phenolic signals are recognized by a two-component regulatory system composed of the VirA and VirG proteins. nih.gov While it was initially thought that these phenolic compounds bind directly to the VirA sensor kinase, subsequent research using labeled inhibitors like α-bromoacetosyringone suggested a more complex mechanism. These studies indicated that the inhibitor did not bind to VirA, but rather to two smaller proteins, p10 and p21. nih.gov This suggests that these other phenol-binding proteins may mediate the activation of the VirA/VirG system, acting as an intermediary step in the signaling cascade. nih.gov

Ligand-Receptor Binding Studies

Specific ligand-receptor binding studies detailing the interaction of this compound with a particular receptor are not extensively available in the reviewed scientific literature. Research has focused more on its role as a signaling molecule in broader biological pathways, such as the Agrobacterium virulence system, or as a building block for other compounds, rather than on its specific binding kinetics and affinity to a defined protein receptor pocket.

Influence on Gene Expression and Signal Transduction Pathways (e.g., virA/virG gene activation)

The primary example of this compound and its analogs influencing gene expression is the activation of the vir (virulence) genes in Agrobacterium tumefaciens. The signaling pathway is initiated by phenolic compounds released from plants.

The mechanism proceeds as follows:

Signal Perception : Phenolic compounds like acetosyringone are perceived by the bacterium.

VirA/VirG System Activation : This perception triggers the VirA/VirG two-component system. VirA is a membrane-bound sensor kinase, and VirG is a cytoplasmic response regulator. nih.gov

Phosphorylation Cascade : Upon activation by the phenolic signal, VirA autophosphorylates and then transfers the phosphate (B84403) group to VirG.

Transcriptional Activation : Phosphorylated VirG becomes an active transcriptional activator. It binds to specific DNA sequences, known as vir boxes, located in the promoter regions of other vir genes.

Virulence Gene Expression : This binding initiates the transcription of the entire vir regulon, leading to the production of the proteins necessary for T-DNA processing and transfer into the host plant cell.

Therefore, acetophenone derivatives are crucial signaling molecules that directly trigger a signal transduction pathway, leading to a large-scale change in gene expression essential for the bacterium's pathogenic lifestyle.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies on acetophenone derivatives reveal how modifications to the chemical structure influence their biological activities. The core structure, consisting of a substituted phenyl ring attached to an acetyl group, allows for diverse modifications that can fine-tune its function. rasayanjournal.co.in

Key findings from SAR studies on acetophenone derivatives include:

Substituents on the Phenyl Ring : The nature and position of substituents on the phenyl ring are critical. For instance, in the context of Agrobacterium signaling, the presence of methoxy (B1213986) groups, as seen in acetosyringone, is important for activity. Electron-withdrawing groups like nitro (–NO₂) or chloro (–Cl) can enhance the electrophilicity of the molecule, which can be crucial for certain biological interactions. rasayanjournal.co.in

Modifications of the Acetyl Group : The acetyl side chain is a common point for modification. Converting it into a hydrazone has been shown to be a valuable strategy in drug design, as these modifications significantly influence biological interactions. rasayanjournal.co.in

Side-Chain Oxyfunctionalization : For photo-oxidative damage to DNA, the type of oxygen-containing functional group on the side chain is a determining factor. A study on side-chain-oxyfunctionalized acetophenones found that derivatives with hydroxy (–OH) or tert-butoxy (B1229062) (–O(t)Bu) groups were more effective in oxidizing DNA compared to methoxy (–OCH₃) or acetoxy (–OAc) derivatives. nih.gov This increased activity was linked to their ability to produce radicals upon photolysis. nih.gov

Formation of Fused Rings : Creating larger, fused heterocyclic systems from the acetophenone scaffold is a common strategy to develop compounds with enhanced biological properties, such as antimicrobial or anticancer activity. The resulting structural rigidity and altered electronic properties can lead to more potent interactions with biological targets.

The following table summarizes some of the observed structure-activity relationships for acetophenone derivatives.

| Structural Modification | Resulting Change in Biological Activity/Property | Reference |

| Conversion to Hydrazone | Significantly influences biological interactions, a promising strategy in drug design. | rasayanjournal.co.in |

| Addition of Electron-Withdrawing Groups (e.g., -NO₂, -Cl) | Enhances electrophilicity, affecting spectral features and reaction efficiency. | rasayanjournal.co.in |

| Side-chain Hydroxy or tert-Butoxy Group | More effective at causing photo-oxidative DNA damage compared to methoxy or acetoxy groups. | nih.gov |

| Aromatization of E-ring (in Camptothecin-like compounds) | Creation of "aromathecins" which are potent Topoisomerase I inhibitors. | nih.gov |

Impact of Hydroxyl and Methoxy Group Positions on Bioactivity

The biological activity of phenolic compounds is significantly influenced by the number and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic ring. While specific structure-activity relationship studies for this compound are limited, general principles observed in related phenolic compounds can offer valuable insights.

The presence of a hydroxyl group ortho to the acetyl group, as in this compound, can contribute to the molecule's activity through the formation of intramolecular hydrogen bonds, which can affect its conformation and interaction with biological targets. The antioxidant activity of phenolic compounds, a key contributor to many of their biological effects, is directly related to the presence and positioning of hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals.

The methoxy groups at positions 4 and 5 also play a crucial role. Methoxy groups are known to influence the electronic properties of the aromatic ring and can enhance the antioxidant activity of phenolic compounds. mnba-journal.com The specific arrangement of these groups in this compound likely contributes to its observed biological activities, though more direct comparative studies are needed to fully elucidate their impact.

Effects of Substituent Modifications on Pharmacological Efficacy

While research on derivatives of this compound is not extensive, studies on related acetophenone and chalcone structures provide a basis for understanding how substituent modifications could modulate pharmacological efficacy. For instance, the introduction of different substituents on the aromatic ring or modifications of the acetyl group can lead to derivatives with altered potency, selectivity, and pharmacokinetic properties.

For example, in a series of 4'-fluoro-2'-hydroxychalcone derivatives, which share the 2-hydroxyacetophenone (B1195853) core, the nature and position of substituents on the second aromatic ring significantly influenced their anti-inflammatory and analgesic activities. This suggests that systematic modification of the this compound scaffold could lead to the discovery of more potent and selective therapeutic agents.

Design Principles for Enhanced Bioactivity

Based on the current understanding of this compound and related compounds, several design principles can be proposed to guide the development of derivatives with enhanced bioactivity. These principles often revolve around optimizing the molecule's interaction with its biological target and improving its drug-like properties.

One key strategy is the strategic modification of the substitution pattern on the phenyl ring. Altering the position or nature of the hydroxyl and methoxy groups, or introducing new functional groups, could enhance binding affinity and selectivity for specific enzymes or receptors. Furthermore, modifications to the acetyl group could be explored to improve metabolic stability and pharmacokinetic profiles. Computational modeling and docking studies can be invaluable tools in predicting how such modifications might affect the molecule's interaction with its target, thereby guiding synthetic efforts. researchgate.net

Preclinical Investigations

Preclinical investigations are crucial for translating in vitro findings into potential therapeutic applications. For this compound and its derivatives, this area of research is still in its nascent stages.

In Vivo Efficacy Models

Currently, there is a lack of published in vivo efficacy studies specifically for this compound. However, the promising in vitro anticancer activity against leukemic cell lines suggests that future in vivo studies could explore its efficacy in preclinical cancer models, such as xenograft models in mice. researchgate.netresearchgate.netnih.gov Similarly, its inhibitory effects on aldose reductase and collagenase warrant investigation in animal models of diabetic complications and inflammatory diseases.

For related structures, such as certain chalcone derivatives, in vivo studies have demonstrated anti-inflammatory and analgesic effects in models like carrageenan-induced paw edema in rats. These studies provide a framework for designing and conducting future in vivo evaluations of this compound derivatives.

Pharmacokinetic and Pharmacodynamic Profiling

Detailed pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound are not yet available in the public domain. PK studies would be essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound, which are critical determinants of its in vivo efficacy and safety. PD studies would aim to correlate the drug concentration with its observed pharmacological effect.

Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can provide initial insights into the potential pharmacokinetic properties of this compound and its derivatives, helping to prioritize compounds for further experimental investigation.

Metabolic Pathways and Metabolite Identification

The metabolic fate of this compound has not been specifically reported. However, studies on the metabolism of other substituted acetophenones can offer potential metabolic routes. For instance, research on acetophenone imines has shown that N-hydroxylation to form oximes is a general metabolic pathway. nih.gov

It is plausible that this compound undergoes phase I metabolism, such as oxidation or demethylation of the methoxy groups, and phase II metabolism, involving conjugation with glucuronic acid or sulfate (B86663) to facilitate excretion. Identifying the specific metabolic pathways and the resulting metabolites is a critical step in the preclinical development of this compound, as metabolites can have their own pharmacological activity or contribute to toxicity.

Applications and Future Directions in Scientific Research

Role as a Precursor in Natural Product Synthesis (e.g., Lamellarin Alkaloids)

1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone serves as a crucial starting material in the total synthesis of various natural products, most notably the lamellarin alkaloids. nih.govresearchgate.net These marine-derived alkaloids exhibit a wide range of biological activities, making their synthesis a key objective for medicinal chemists. mdpi.com The synthesis of lamellarin D, for instance, has been achieved in a concise and efficient manner utilizing a derivative of this compound. nih.govrsc.org This bio-inspired strategy involves key steps such as one-pot double enolate functionalization and subsequent annulation to construct the core pyrrole (B145914) structure of the lamellarin alkaloids. nih.govrsc.org

The preparation of this compound itself is often accomplished through a Fries rearrangement of 3,4-dimethoxyphenyl acetate (B1210297). nih.govresearchgate.net This method provides a reliable route to obtaining the necessary precursor for these complex synthetic pathways. nih.govresearchgate.net The ability to efficiently synthesize lamellarin alkaloids and their analogs, facilitated by the availability of this compound, is critical for further investigation into their biological and pharmaceutical properties. nih.gov

Utility in Drug Discovery and Development Initiatives

The structural framework of this compound and its derivatives is of significant interest in drug discovery. The presence of the catechol-like moiety, albeit with methoxy (B1213986) substitutions, provides a scaffold that can be modified to interact with various biological targets. For example, derivatives of related hydroxyacetophenones have been synthesized and evaluated as potent inhibitors of enzymes like catechol-O-methyltransferase (COMT), which is a target in the treatment of Parkinson's disease. nih.gov

The versatility of the acetophenone (B1666503) structure allows for the introduction of different functional groups to optimize pharmacological properties. Research has shown that modifications to the core structure can significantly impact the potency and selectivity of the resulting compounds. nih.gov This adaptability makes this compound a valuable starting point for the development of new drug candidates targeting a variety of diseases.

Contributions to Plant Biology and Plant-Microbe Interaction Studies

In the realm of plant biology, acetophenone derivatives play a crucial role as signaling molecules in plant-microbe interactions. A closely related compound, acetosyringone (B1664989), which is 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone, is well-known for its role in inducing virulence genes in Agrobacterium tumefaciens, a bacterium widely used for plant genetic transformation. nist.gov While not identical, the structural similarities suggest that this compound could also have interesting, though perhaps different, biological activities in plant systems.

The study of such compounds helps to elucidate the complex chemical communication between plants and microorganisms. Understanding these interactions is fundamental to developing strategies for improving plant health and resistance to pathogens. Further research into the specific effects of this compound on various plant species and their associated microbes could uncover new applications in agriculture and biotechnology.

Potential for Development of Novel Therapeutic Agents

The inherent biological activities of compounds related to this compound underscore its potential as a scaffold for the development of novel therapeutic agents. The lamellarin alkaloids, synthesized from this precursor, have demonstrated a range of promising biological effects, including cytotoxicity against cancer cells and inhibition of HIV-1 integrase. mdpi.com

Furthermore, the core structure of this compound can be found in various synthetic compounds with therapeutic potential. For instance, derivatives of quinoxaline (B1680401), which can be synthesized using related starting materials, have shown promising anti-cancer activity by targeting the epidermal growth factor receptor (EGFR). nih.gov The ability to chemically modify the this compound backbone allows for the creation of libraries of new compounds that can be screened for a wide array of therapeutic activities.

Integration of In Silico Approaches in Research Design

Modern drug discovery and chemical research increasingly rely on computational, or in silico, methods to streamline the design and development process. For a molecule like this compound and its derivatives, these approaches are invaluable.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is used to predict the interaction between a potential drug molecule and its protein target. For derivatives of this compound, molecular docking studies can help identify potential biological targets and predict the binding affinity of the compounds. For example, in the development of quinoxaline derivatives as EGFR inhibitors, molecular docking was used to understand the binding interactions with the EGFR protein, and the results were in good agreement with the experimental anti-cancer activities. nih.gov This allows researchers to prioritize the synthesis of compounds with the highest predicted activity, saving time and resources.

Beyond just binding to a target, a successful drug must have favorable ADMET properties. In silico tools can predict these properties for a given chemical structure. For new compounds derived from this compound, these predictions can guide the chemical modifications needed to improve drug-like properties. For instance, predictions can help to identify potential metabolic liabilities or toxicity concerns early in the development process. By optimizing the ADMET profile of a lead compound, researchers can increase the likelihood of it becoming a successful therapeutic agent.

Gaps in Current Research and Future Research Avenues

The scientific landscape for this compound is currently circumscribed, with existing literature primarily focused on its role as a synthetic intermediate. nih.govresearchgate.net Its structural characterization has been established, but its broader biological and therapeutic potential remains largely uncharted territory. nih.gov This presents a fertile ground for future scientific inquiry, with numerous gaps in the current body of research. The following sections delineate key areas where future research efforts could yield significant advancements in our understanding and application of this compound.

A significant gap in the current understanding of this compound is the near-complete absence of studies on its intrinsic biological activities. While it is recognized as a precursor in the synthesis of lamellarin alkaloids, its own pharmacological profile is unexplored. nih.govresearchgate.net Structurally related methoxy-substituted acetophenones, such as apocynin, have been shown to possess notable anti-inflammatory and antioxidant properties, primarily through the inhibition of NADPH-oxidase. nih.govnih.govresearchgate.net

Future research should, therefore, embark on a systematic screening of this compound for a wide range of biological effects. Initial investigations could logically focus on activities observed in similar molecules.

Table 1: Proposed Areas for Biological Activity Screening

| Research Area | Rationale |

|---|---|

| Antioxidant Activity | Assess free-radical scavenging capabilities and potential to mitigate oxidative stress, a hallmark of many pathologies. |

| Anti-inflammatory Effects | Investigate the ability to modulate inflammatory pathways, such as inhibiting pro-inflammatory cytokine production or enzymes like cyclooxygenase (COX). nih.gov |

| Enzyme Inhibition | Screen against key enzymes implicated in disease, with a primary focus on NADPH-oxidase, given the activity of its structural analog, apocynin. tandfonline.commdpi.com |

| Antimicrobial Properties | Evaluate potential efficacy against a panel of pathogenic bacteria and fungi. |

| Neuroprotective Potential | Given the neuroprotective effects seen with apocynin derivatives in preclinical models of neurodegenerative diseases, this is a logical avenue to explore. nih.gov |

While the synthesis and solid-state crystal structure of this compound are documented, there is a lack of validated analytical methods for its detection and quantification in complex matrices, such as biological fluids or tissues. nih.govresearchgate.net The development of such techniques is a prerequisite for any meaningful pharmacokinetic and pharmacodynamic studies. For related compounds like apocynin, methods including high-performance liquid chromatography (HPLC) with UV or mass spectrometry detection, as well as voltammetry, have been successfully employed. researchgate.netmdpi.comchromatographyonline.comnih.gov

Future research should focus on establishing and validating a suite of analytical tools for this compound.

Table 2: Future Directions in Analytical Method Development

| Analytical Technique | Objective and Significance |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Development of a robust HPLC method, likely with UV-Vis detection, for routine quantification and purity assessment. mdpi.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Creation of a highly sensitive and specific LC-MS/MS method for detecting trace amounts of the compound and its potential metabolites in biological samples. This is crucial for pharmacokinetic analysis. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Exploration of GC-MS for analysis, which may require derivatization to improve volatility and thermal stability. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Advanced 1D and 2D NMR studies to fully characterize the compound and any potential metabolites or degradation products in various solvents and conditions. |

| Electrochemical Methods | Investigation of techniques like cyclic voltammetry to study the compound's redox properties, which could provide insights into its antioxidant potential and serve as a basis for an electrochemical sensor. researchgate.net |

The current molecular understanding of this compound is confined to its crystal structure, which reveals details about intramolecular hydrogen bonding and intermolecular interactions in the solid state. nih.govresearchgate.net However, its mechanism of action at a cellular and molecular level remains entirely unknown. This contrasts sharply with its analog apocynin, for which the mechanism of NADPH-oxidase inhibition—by preventing the assembly of its p47phox and p67phox subunits—is a central topic of research. nih.govmdpi.com

Elucidating how this compound interacts with biological systems is a critical future research avenue.

Table 3: Proposed Mechanistic Studies

| Research Approach | Specific Goal |

|---|---|

| Target Identification | Employ techniques like affinity chromatography-mass spectrometry or computational docking studies to identify potential protein binding partners. |

| Enzyme Kinetics | If enzymatic inhibition is confirmed, detailed kinetic studies should be performed to determine the type and potency of inhibition (e.g., competitive, non-competitive). |

| Cellular Signaling Analysis | Utilize methods such as Western blotting and reporter gene assays to investigate the compound's effect on key signaling pathways (e.g., NF-κB, MAP kinase) in relevant cell models. nih.gov |

| Gene Expression Profiling | Use transcriptomics (e.g., RNA-seq) to obtain a global view of the changes in gene expression induced by the compound, offering clues to its broader cellular impact. |

| Structural Biology | If a specific protein target is identified, co-crystallization and X-ray diffraction or cryo-electron microscopy could be used to resolve the three-dimensional structure of the complex, revealing the precise molecular interactions. |